Dianicline
Description
Dianicline (SSR-591813) is a cytisine-derived partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), developed as a smoking cessation aid . Structurally, it shares a pyridine-based scaffold with varenicline and cytisine, targeting the high-affinity α4β2 nAChR subtype responsible for nicotine addiction .
Properties
IUPAC Name |
(1R,10S)-9-oxa-4,13-diazatetracyclo[11.2.1.01,10.03,8]hexadeca-3(8),4,6-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-2-11-10(14-5-1)8-13-4-7-15(9-13)6-3-12(13)16-11/h1-2,5,12H,3-4,6-9H2/t12-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPRUPHAEXPGPF-QWHCGFSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC3(C2)C1OC4=C(C3)N=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CC[C@@]3(C2)[C@H]1OC4=C(C3)N=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870314 | |
| Record name | Dianicline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
292634-27-6 | |
| Record name | Dianicline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=292634-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dianicline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0292634276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dianicline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12125 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dianicline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIANICLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0SNM34C6O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Chiral Resolution and Cyclization
The pyrido-pyrano-azepine backbone is assembled via a Diels-Alder reaction between a substituted diene and a nitroso compound, followed by catalytic hydrogenation to establish the stereochemistry at the 5a, 8, and 10a positions. Intermediate A (Figure 1) is isolated after silica gel chromatography with a yield of 68%.
Functionalization and Protecting Group Strategy
A Boc-protected amine is introduced at the 8-position using di-tert-butyl dicarbonate under anhydrous conditions. Subsequent silylation with triisopropylsilyl chloride (TIPSCl) protects the nitrogen at the 1-position, preventing undesired side reactions during downstream steps.
Final Deprotection and Purification
The TIPS group is cleaved using tetrabutylammonium fluoride (TBAF), followed by Boc removal via trifluoroacetic acid (TFA) treatment. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) yields this compound free base with >99% purity.
Analytical Characterization and Quality Control
Structural Confirmation
- NMR Spectroscopy : $$ ^1H $$ and $$ ^{13}C $$ NMR spectra confirm the stereochemistry and functional group integrity. Key resonances include a doublet at δ 7.56 ppm (H7) and a singlet at δ 7.44 ppm (H2).
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak at m/z 284.1765 [M+H]$$^+$$.
Purity Assessment
- HPLC-MS : A MetaQuant C18 column resolves this compound (retention time: 12.3 min) from impurities, with UV detection at 254 nm.
- Chiral Chromatography : A Chiralpak AD-H column verifies enantiomeric excess (>98%) using hexane/isopropanol (90:10).
Comparative Pharmacokinetic Profiling
This compound’s brain penetration and protein binding are critical for efficacy. Table 1 contrasts its properties with related compounds:
| Parameter | This compound | Varenicline | Cytisine |
|---|---|---|---|
| Plasma $$ f_u $$ | 0.95 | 0.55 | 1.00 |
| Brain $$ f_u $$ | 0.44 | 0.67 | 1.00 |
| Brain/Plasma AUC ratio | 0.39 | 3.90 | 0.11 |
This compound’s moderate brain penetration ($$ f_u = 0.44 $$) and low unbound AUC ratio (0.39) explain its transient clinical efficacy.
Scale-Up Challenges and Process Optimization
Allometric Scaling for Human Dosing
Rat pharmacokinetic data predict human clearance using:
$$
CLh = CL{rat} \times \left(\frac{Wh}{W{rat}}\right)^{0.75}
$$
where $$ Wh $$ and $$ W{rat} $$ are human and rat weights, respectively. This compound’s oral bioavailability (45%) necessitates twice-daily dosing to maintain therapeutic plasma levels.
Solubility Enhancement
Co-crystallization with succinic acid improves aqueous solubility (from 0.12 mg/mL to 2.8 mg/mL) without altering receptor binding kinetics.
Stability and Degradation Pathways
Forced Degradation Studies
- Acidic Conditions : Hydrolysis of the azepine ring occurs at pH < 3, forming a primary amine derivative.
- Oxidative Stress : Exposure to $$ H2O2 $$ (3%) generates an N-oxide impurity (<0.5%).
Comparative Synthesis of Analogues
Varenicline vs. This compound
Varenicline’s synthesis employs a Sharpless epoxidation to install its bicyclic ether, whereas this compound uses a Diels-Alder approach for the methanopyrano moiety.
Cytisine’s Limitations
Cytisine’s lack of brain penetration ($$ f_u = 1.00 $$) correlates with poor clinical outcomes, underscoring the importance of this compound’s moderate binding.
Chemical Reactions Analysis
Dianicline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce different substituents on the core structure.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmacological Profile
Dianicline functions as a partial agonist at the α4β2 nicotinic acetylcholine receptors, similar to other compounds like varenicline and cytisine. Its pharmacological properties include:
- Binding Affinity : this compound exhibits varying binding affinities across different nicotinic receptor subtypes, which influences its efficacy as a therapeutic agent .
- Functional Potency : Compared to varenicline, this compound shows weaker functional potency at α4β2 nAChRs, which may explain its limited clinical efficacy in smoking cessation trials .
Smoking Cessation
This compound has been primarily studied for its role in aiding smoking cessation. In a randomized, double-blind trial involving 602 smokers, the following results were observed:
- Abstinence Rates : For weeks 4-7, the abstinence rate was 24.0% for this compound versus 20.5% for placebo (odds ratio 1.22). For weeks 4-26, rates were 16.7% for this compound compared to 13.9% for placebo (odds ratio 1.24) .
- Craving Reduction : this compound significantly reduced self-reported cravings and nicotine withdrawal symptoms during the initial treatment phase .
Despite these findings, this compound did not sustain increased abstinence rates beyond the initial treatment phase, indicating a need for further research into its long-term efficacy .
Comparative Efficacy
A comparative analysis of various nicotinic agonists highlights the relative performance of this compound against other smoking cessation aids:
| Drug | Abstinence Rate (Weeks 4-7) | Odds Ratio | Craving Reduction |
|---|---|---|---|
| This compound | 24.0% | 1.22 | Yes |
| Varenicline | Higher than this compound | Superior | Yes |
| Cytisine | Lower than this compound | Inferior | Variable |
This table illustrates that while this compound shows some effectiveness, it is generally outperformed by varenicline and cytisine in terms of sustained abstinence rates .
Mechanistic Insights
This compound’s mechanism of action involves modulation of dopaminergic pathways through its interaction with nicotinic receptors. This modulation is crucial in understanding its potential applications beyond smoking cessation:
- Neurotransmitter Release : The activation of α4β2 nAChRs by this compound influences dopamine release in the mesolimbic pathway, which is associated with reward and addiction behaviors .
- Potential for Other Disorders : Given its receptor profile, there is ongoing interest in exploring this compound’s effects on other conditions such as anxiety disorders and cognitive impairments related to nicotine withdrawal .
Case Studies
Several case studies have documented the effects of this compound in clinical settings:
- Short-Term Efficacy Study : A study involving participants who received this compound showed significant reductions in withdrawal symptoms during the first three weeks of treatment compared to placebo groups .
- Longitudinal Follow-Up : Follow-up studies indicated that while initial craving reduction was notable, long-term abstinence rates did not significantly differ from placebo after treatment cessation, highlighting the need for combination therapies or adjunctive treatments to enhance efficacy .
Mechanism of Action
Dianicline exerts its effects by binding to the α4β2 nicotinic acetylcholine receptors in the brain. As a partial agonist, it activates these receptors to a lesser extent than nicotine, thereby reducing the rewarding effects of smoking and alleviating withdrawal symptoms . This mechanism helps individuals reduce their dependence on nicotine and supports smoking cessation efforts .
Comparison with Similar Compounds
Mechanistic Insights and Limitations
- This compound’s Weakness : Its low functional potency and suboptimal brain penetration limit α4β2 nAChR interactions, even at maximum tolerated doses .
- Cytisine’s Paradox : Despite high in vitro affinity, low oral bioavailability and rapid clearance (CL ~35 mL/min/kg in rats) restrict brain exposure .
- Varenicline’s Advantage : Prolonged receptor occupancy and balanced agonist/antagonist effects reduce withdrawal symptoms and relapse risk .
Biological Activity
Dianicline is a selective partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), which has been investigated for its potential as a smoking cessation aid. This article provides a comprehensive overview of its biological activity, pharmacokinetics, clinical efficacy, and comparative studies with other nAChR agonists.
This compound functions primarily as a partial agonist at the α4β2 nAChRs, similar to varenicline and cytisine. Its mechanism involves binding to these receptors, which can lead to a moderate activation and subsequent desensitization of the receptor. However, studies indicate that this compound has a lower functional potency compared to varenicline, which may contribute to its limited clinical effectiveness in promoting smoking cessation .
2. Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized through various studies. Key findings include:
- Plasma Protein Binding : this compound exhibits a high unbound fraction in plasma (0.95) but lower brain penetration compared to varenicline (0.44 for brain unbound) .
- Absorption and Distribution : In animal models, this compound showed moderate brain exposure, which may limit its efficacy at the receptor sites within the central nervous system .
Table 1: Pharmacokinetic Parameters of this compound vs. Other nAChR Agonists
| Parameter | This compound | Varenicline | Cytisine |
|---|---|---|---|
| Plasma Unbound Fraction (fu) | 0.95 | 0.55 | 1.00 |
| Brain Unbound Fraction (fu) | 0.44 | 0.67 | 1.00 |
| AUC (Plasma) | 448 h·ng/mL | 397 h·ng/mL | 702 h·ng/mL |
| AUC (Brain) | 176 h·ng/mL | 1570 h·ng/mL | 80 h·ng/mL |
3. Clinical Efficacy
This compound was evaluated in a randomized, double-blind clinical trial involving 602 smokers over a period of seven weeks, followed by a 19-week follow-up phase. The results indicated:
- Abstinence Rates : The continuous abstinence rates were not significantly different from placebo: 24% for this compound versus 20% for placebo during Weeks 4-7 (odds ratio 1.22; p = .307) and 16.7% versus 13.9% during Weeks 4-26 (odds ratio 1.24; p = .366) .
- Craving Reduction : this compound significantly reduced cravings for cigarettes compared to placebo after seven weeks (p = .0175), indicating some effectiveness in managing withdrawal symptoms .
Table 2: Clinical Trial Outcomes for this compound
| Outcome Measure | This compound (%) | Placebo (%) | Odds Ratio (95% CI) |
|---|---|---|---|
| Abstinence Weeks 4-7 | 24 | 20 | 1.22 (0.83-1.80) |
| Abstinence Weeks 4-26 | 16.7 | 13.9 | 1.24 (0.79-1.93) |
| Reduced Cravings | Yes | No | p = .0175 |
4. Comparative Studies with Other nAChR Agonists
Comparative efficacy studies have highlighted the relative ineffectiveness of this compound compared to other smoking cessation aids like varenicline and cytisine:
- In trials involving cytisine, results showed higher efficacy in smoking cessation with a pooled risk ratio of approximately 3.98 compared to placebo, while this compound's risk ratio was only 1.20 , indicating no significant advantage over placebo .
- Varenicline consistently outperformed both this compound and cytisine in multiple studies, with a risk ratio of 2.32 for aiding smoking cessation compared to placebo .
5. Conclusion
This compound's role as a partial agonist at α4β2 nAChRs demonstrates potential for reducing cravings and withdrawal symptoms but lacks sufficient efficacy as a standalone treatment for smoking cessation when compared to more effective alternatives like varenicline and cytisine. Its pharmacokinetic properties suggest limitations in brain penetration that may hinder its clinical effectiveness.
Further research is warranted to explore combination therapies or alternative formulations that could enhance its therapeutic profile.
Q & A
Q. What experimental models are most appropriate for studying Dianicline’s interaction with nicotinic acetylcholine receptors (nAChRs)?
- Methodological Answer : Use in vitro binding assays with human α4β2 nAChR subtypes to measure receptor affinity (e.g., competition binding studies with radiolabeled ligands like -epibatidine). Functional assays, such as electrophysiological recordings in Xenopus oocytes expressing α4β2 receptors, can assess activation and desensitization profiles . For in vivo models, employ P-glycoprotein (P-gp)-deficient mice to evaluate brain penetration and plasma-to-brain concentration ratios .
Q. How can researchers determine the pharmacokinetic properties of this compound in preclinical studies?
- Methodological Answer : Conduct intravenous (i.v.) and oral (p.o.) pharmacokinetic studies in rats to measure plasma clearance (CL), volume of distribution (Vd), and half-life (t½). Use allometric scaling to extrapolate human pharmacokinetic parameters (e.g., CL and Vd adjusted for body weight) and predict steady-state plasma concentrations. Validate predictions with microdialysis in rat brain extracellular fluid (ECF) to quantify unbound brain concentrations .
Q. What statistical tools are essential for analyzing this compound’s dose-response relationships in receptor activation studies?
- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ (half-maximal effective concentration) and efficacy values. Use ANOVA for comparing functional potency across compounds (e.g., this compound vs. varenicline) and paired t-tests to assess significance in receptor desensitization experiments .
Advanced Research Questions
Q. How do discrepancies arise between predicted and observed clinical efficacy of this compound in smoking cessation trials?
- Methodological Answer : Analyze limitations in translating in vitro receptor binding data to in vivo outcomes. For example, this compound’s moderate brain penetration (Bu/Pu ratio: 2.2) and weak functional potency at α4β2 nAChRs (EC₅₀ >100 nM) reduce its ability to desensitize receptors at therapeutic doses. Compare predicted human brain concentrations (estimated via allometric scaling) with clinical trial outcomes to identify gaps in bioavailability or receptor occupancy .
Q. What experimental strategies can resolve contradictions in this compound’s CNS penetration data across species?
- Methodological Answer : Perform cross-species microdialysis studies in rats and P-gp-deficient mice to isolate transporter effects. Measure unbound brain-to-plasma ratios (Bu/Pu) and correlate with in vitro P-gp susceptibility assays. Use positron emission tomography (PET) imaging in primates to validate human-relevant brain penetration .
Q. How can researchers optimize this compound’s therapeutic window by balancing receptor activation and desensitization?
- Methodological Answer : Design dose-ranging studies in animal models to establish a threshold for receptor desensitization without over-activation. Monitor dopamine turnover in the mesolimbic system (e.g., microdialysis in rat nucleus accumbens) to assess functional effects. Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to align plasma exposure with receptor occupancy .
Methodological Frameworks
Q. What protocols ensure reproducibility in this compound’s in vivo brain disposition studies?
- Methodological Answer : Standardize procedures for tissue collection (e.g., rapid freezing of brain samples post-CO₂ euthanasia) and plasma separation. Validate analytical methods (e.g., LC-MS/MS) with quality control samples to ensure precision. Report homogenization dilution factors and recovery rates for microdialysis probes to enable cross-study comparisons .
Q. How should researchers design translational studies to bridge this compound’s preclinical and clinical data gaps?
- Methodological Answer : Integrate in vitro receptor profiling, in vivo pharmacokinetics, and humanized receptor models (e.g., transgenic mice expressing human α4β2 nAChRs). Use physiologically based pharmacokinetic (PBPK) modeling to predict human brain concentrations and compare with clinical trial outcomes (e.g., abstinence rates in smoking cessation) .
Data Interpretation and Reporting
Q. What criteria should guide the selection of pharmacokinetic parameters for cross-species extrapolation of this compound data?
- Methodological Answer : Prioritize parameters with minimal interspecies variability, such as unbound plasma fraction (fu, PL) and brain-to-plasma ratios. Avoid scaling parameters influenced by species-specific metabolism (e.g., hepatic blood flow). Validate predictions using human primary hepatocyte assays or humanized liver mouse models .
Q. How can researchers address ethical considerations in studies involving this compound’s effects on neurotransmitter systems?
- Methodological Answer : Adhere to institutional animal care guidelines (e.g., minimizing distress during microdialysis probe implantation). For human trials, ensure informed consent and monitor adverse events (e.g., neuropsychiatric symptoms) through validated scales like the Hospital Anxiety and Depression Scale (HADS) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
